2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile
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Overview
Description
2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile is an organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methylbenzonitrile with hydrazine derivatives under acidic or basic conditions to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and automated systems may also be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted pyrazoles.
Scientific Research Applications
2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The compound’s structure allows it to fit into the active sites of these targets, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-(1H-pyrazol-1-yl)benzonitrile
- 2-Methyl-5-(1H-pyrazol-4-yl)benzonitrile
- 2-Methyl-5-(1H-pyrazol-5-yl)benzonitrile
Uniqueness
2-Methyl-5-(1H-pyrazol-3-yl)benzonitrile is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. This unique structure may confer distinct pharmacological properties compared to other similar compounds .
Properties
Molecular Formula |
C11H9N3 |
---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
2-methyl-5-(1H-pyrazol-5-yl)benzonitrile |
InChI |
InChI=1S/C11H9N3/c1-8-2-3-9(6-10(8)7-12)11-4-5-13-14-11/h2-6H,1H3,(H,13,14) |
InChI Key |
GPQOAHMYFBRGRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=NN2)C#N |
Origin of Product |
United States |
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